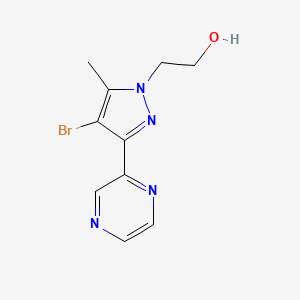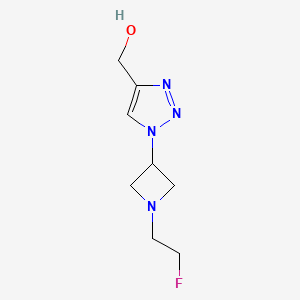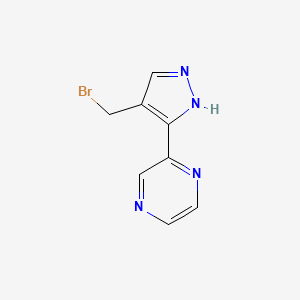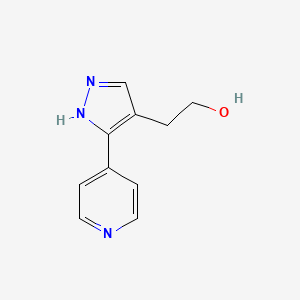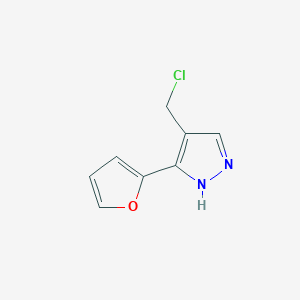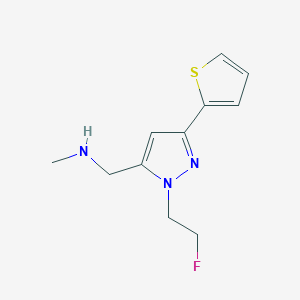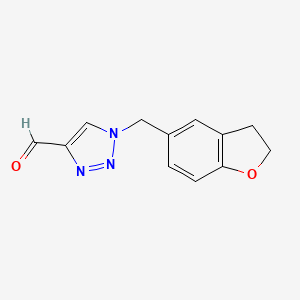
(Tetrahidro-2H-tiopirano-4-il)(tiofeno-3-il)metanona
Descripción general
Descripción
(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C10H12OS2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Se ha demostrado que los derivados del tiofeno poseen propiedades antimicrobianas, lo que podría hacerlos útiles en el desarrollo de nuevos antibióticos o desinfectantes .
Aplicaciones Analgésicas y Antiinflamatorias
Estos compuestos también pueden tener efectos analgésicos y antiinflamatorios, lo que sugiere un posible uso en el alivio del dolor y el control de la inflamación .
Aplicaciones Antihipertensivas
Algunos derivados del tiofeno exhiben actividad antihipertensiva, lo que indica posibles aplicaciones en el manejo de la presión arterial alta .
Actividad Antitumoral
Existe evidencia de actividad antitumoral entre los derivados del tiofeno, que podría explorarse para opciones de tratamiento del cáncer .
Inhibición de la Corrosión
Los compuestos de tiofeno pueden actuar como inhibidores de la corrosión, lo que puede ser beneficioso para proteger los metales de la corrosión .
Ciencia de Materiales: Diodos Emisores de Luz (LED)
En la ciencia de los materiales, los derivados del tiofeno se utilizan en la fabricación de LED, lo que sugiere un papel en el desarrollo de tecnologías de iluminación y visualización .
Propiedades
IUPAC Name |
thian-4-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJHUSMQVXCCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


